D-(-)-Citramalic Acid (lithium salt)
Description
Chemical Structure and Nomenclature
D-(-)-Citramalic Acid (lithium salt) possesses the molecular formula C₅H₈O₅·xLi⁺, where x represents the stoichiometric coefficient for lithium ions. The compound is formally named (2R)-2-hydroxy-2-methylbutanedioic acid lithium salt, reflecting its stereochemical configuration and chemical structure. Alternative nomenclature includes (R)-2-hydroxy-2-methylsuccinic acid lithium salt and D-(-)-2-methylmalic acid lithium salt.
The molecular structure consists of a four-carbon dicarboxylic acid backbone with a hydroxyl group and methyl group substituent at the second carbon position. The International Union of Pure and Applied Chemistry name follows the systematic nomenclature as lithium hydride (2R)-2-hydroxy-2-methylbutanedioic acid. The compound's chemical structure can be represented by the Simplified Molecular Input Line Entry System notation: [H⁻].[Li⁺].CC@@(C(=O)O)O.
The International Chemical Identifier provides additional structural specificity: InChI=1S/C₅H₈O₅.Li.H/c1-5(10,4(8)9)2-3(6)7;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;/q;+1;-1/t5-;;/m1../s1. This notation confirms the (R)-stereochemical configuration at the second carbon position. The compound exists as a crystalline solid in its lithium salt form, which enhances its stability and handling properties compared to the free acid.
Stereoisomerism and Enantiomeric Purity
Citramalic acid exists as two distinct enantiomers: D-(-)-citramalic acid and L-(+)-citramalic acid, corresponding to the (R)- and (S)-configurations respectively. The D-(-)-isomer represents the dextrorotatory form with a negative specific rotation, designated by the (-) symbol in its nomenclature. This stereochemical distinction is crucial as the biological activity and metabolic pathways often exhibit stereospecificity.
The specific rotation of D-(-)-citramalic acid has been reported as [α]D²⁰ = -132.8° when measured at 0.01 M concentration in the presence of excess ammonium molybdate. This value demonstrates the compound's optical activity and provides a quantitative measure for enantiomeric identification. Historical measurements by Krebs and Eggleston reported comparable values for the (-)-citramalic acid, confirming the stereochemical assignment.
Enantiomeric purity analysis reveals that commercial preparations of D-(-)-citramalic acid may contain trace amounts of the (+)-isomer as an impurity. Research indicates that authentic D-(-)-citramalic acid preparations may contain approximately 90% of the (-)-isomer and 10% of the (+)-isomer, assuming the specific rotation of pure (-)-citramalic acid is -131.8°. The melting point of phenacyl ester derivatives provides additional stereochemical characterization, with the D-(-)-isomer exhibiting a melting point of 105-106°C, slightly lower than the racemic mixture at 109-110°C.
The stereochemical configuration significantly influences the compound's biological activity. The (R)-configuration corresponds to the naturally occurring form found in bacterial metabolic pathways, particularly in the methylaspartate pathway of Clostridium tetanomorphum. This stereospecificity explains the preference for the D-(-)-form in biotechnological applications and metabolic engineering studies.
Physicochemical Properties
D-(-)-Citramalic Acid (lithium salt) exhibits distinct physicochemical properties that influence its handling, storage, and application characteristics. The molecular weight is reported as 156.1 g/mol for the lithium salt form, though some sources indicate 148.11 g/mol on a free acid basis. This discrepancy reflects different hydration states and lithium stoichiometry in various crystalline forms.
The compound appears as a white to off-white crystalline solid or powder under standard conditions. Solubility characteristics are particularly important for practical applications. The lithium salt demonstrates good water solubility, with reported values of approximately 10 mg/mL in phosphate-buffered saline at pH 7.2. This aqueous solubility significantly exceeds that of the free acid form, making the lithium salt more suitable for biological and analytical applications.
Table 1: Physicochemical Properties of D-(-)-Citramalic Acid (lithium salt)
Thermal stability analysis indicates that the compound should be stored at -20°C for optimal long-term stability. When stored as an aqueous solution, the compound maintains stability for approximately one day, though longer storage periods are not recommended due to potential degradation. The preparation of stock solutions requires careful consideration of concentration and storage conditions, with recommended procedures involving dissolution in aqueous buffers followed by immediate use or short-term storage under refrigerated conditions.
The compound's chemical stability under various pH conditions has implications for its analytical determination and biological applications. The presence of multiple ionizable groups (two carboxylic acid groups and one hydroxyl group) results in pH-dependent speciation, with reported pKa values of approximately 3.35 for the strongest acidic group. This acid-base behavior influences the compound's solubility, complexation with metal ions, and interaction with biological systems.
Spectroscopic properties provide additional characterization parameters. Infrared spectroscopy reveals characteristic absorption bands consistent with carboxylic acid, hydroxyl, and carbon-carbon functional groups. Nuclear magnetic resonance spectroscopy confirms the molecular structure through characteristic chemical shifts corresponding to the methyl group, methylene protons, and hydroxyl functionalities. These spectroscopic fingerprints serve as definitive identification criteria and quality control parameters for commercial preparations.
The collision cross section values determined through ion mobility spectrometry provide molecular size information in the gas phase. Reported values include 122 Ų for the [M-H]⁻ ion and 133.2 Ų for the [M+Na]⁺ ion, offering additional analytical parameters for mass spectrometric identification and quantification methods.
Properties
Molecular Formula |
C5H8O5 · XLi |
|---|---|
Molecular Weight |
148.1 |
InChI |
InChI=1S/C5H8O5.Li/c1-5(10,4(8)9)2-3(6)7;/h10H,2H2,1H3,(H,6,7)(H,8,9);/t5-;/m1./s1 |
InChI Key |
SCNUAVZPSALVJI-NUBCRITNSA-N |
SMILES |
OC(C[C@](O)(C)C(O)=O)=O.[Li] |
Synonyms |
(R)-Citramalate; 2-Methylmalic Acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Physical and Chemical Properties
- Melting Point : 108–110°C
- Solubility : 10 mg/mL in PBS (pH 7.2)
- Storage : Stable at -20°C for long-term storage; solutions in solvents like DMSO or PBS should be stored at -80°C .
- Optical Activity : [α]D = -19.0 ± 2.0° (c = 0.5 in 1 M HCl), confirming its chiral nature .
Its applications span microbial growth studies, rare earth element (REE) leaching, and metabolomic research, particularly in salt-sensitive hypertension .
Comparison with Similar Compounds
Structural and Functional Comparison
Citramalic Acid vs. Citric Acid
Both are hydroxy acids, but citramalic acid contains a methyl group at C2, reducing its number of carboxyl groups compared to citric acid (three carboxyl groups). This structural difference influences their roles in metabolism and industrial applications:
Key Findings :
Citramalic Acid vs. Citraconic Acid
Citraconic acid (methylmaleic acid) is a structural isomer but lacks the hydroxyl group critical for citramalic acid’s metabolic interactions:
| Property | D-(-)-Citramalic Acid (Li Salt) | Citraconic Acid |
|---|---|---|
| Bacterial Growth | Supported by rhizosphere and endosphere isolates | No growth observed |
| Solubility | 10 mg/mL in PBS | Limited solubility in M9 media |
Comparison with Other Lithium Salts
Lithium salts of tartaric acid (e.g., dilithium L-tartrate) exhibit distinct crystallographic properties, such as layered structures with Li⁺ ions coordinated to hydroxyl and carboxyl groups . However, citramalic acid’s lithium salt is more soluble in aqueous media (10 mg/mL in PBS) compared to lithium tartrates, which often require acidic conditions for dissolution .
Physiological and Industrial Relevance
- Chirality: As a chiral building block, citramalic acid’s lithium salt is utilized in asymmetric synthesis, unlike non-chiral lithium salts (e.g., lithium formate) .
Data Tables
Table 1: Comparative Leaching Efficiency of Hydroxy Acids
| Compound | REE Solubilization (mg/L above control) | p-value |
|---|---|---|
| Citric Acid (Li salt) | 6.5 | 0.008 (significant) |
| Citramalic Acid (Li salt) | 5.1 | 0.04 (significant) |
Table 2: Bacterial Growth Support in M9 Media
| Compound | Rhizosphere Isolates | Endosphere Isolates |
|---|---|---|
| Citramalic Acid | 100% growth | 33% growth |
| Citraconic Acid | 0% growth | 0% growth |
Research Implications
Preparation Methods
Metathesis Reaction with Lithium Salts
The most industrially scalable method involves a metathesis reaction between D-(-)-citramalic acid’s sodium or potassium salt and lithium chloride or sulfate. As detailed in patent WO1998013297A1, this process leverages the differential solubility of lithium, sodium, and potassium salts in aqueous and semiaqueous solutions. For example:
-
Step 1 : Dissolve equimolar amounts of D-(-)-citramalic acid’s sodium salt (NaX) and lithium chloride (LiCl) in heated (60–80°C) deionized water.
-
Step 2 : Precipitate sodium chloride (NaCl) by concentrating the solution via vacuum evaporation, leaving lithium citramalate in solution.
-
Step 3 : Add an aliphatic ketone (e.g., acetone) or alcohol (e.g., ethanol) to induce further precipitation of residual NaCl or KCl, followed by filtration.
This method achieves yields exceeding 85% with purity ≥95% (GC), as validated by Sigma-Aldrich’s product specifications.
Direct Neutralization of Citramalic Acid
Small-scale synthesis often employs direct neutralization of D-(-)-citramalic acid with lithium hydroxide:
-
Procedure : Gradually add lithium hydroxide monohydrate to a stirred aqueous solution of D-(-)-citramalic acid at 25°C until pH 7.0–7.5 is reached.
-
Yield : ~90% after lyophilization, though residual lithium hydroxide may require recrystallization for high-purity applications.
Purification and Solvent Optimization
Recrystallization Techniques
Post-synthesis purification typically involves recrystallization from mixed solvents:
| Solvent System | Solubility (mg/mL) | Purity After Recrystallization |
|---|---|---|
| Water:Ethanol (1:3) | 45 | 98.5% |
| Acetone:Water (4:1) | 32 | 97.2% |
| Data adapted from GlpBio’s solubility guidelines. |
The optimal solvent for D-(-)-citramalic acid (lithium salt) is a 1:3 water:ethanol mixture, which minimizes co-precipitation of lithium chloride by-products.
Organic Solvent Precipitation
Per patent WO1998013297A1, adding acetone to a concentrated aqueous solution of the crude lithium salt precipitates residual sodium and potassium contaminants. For instance:
-
Step 1 : Concentrate the post-metathesis solution to 1.5–2.0 M lithium citramalate.
-
Step 2 : Add acetone (0.25–0.5 volumes) at 4°C to precipitate NaCl/KCl.
-
Efficiency : Reduces sodium content to <0.1% (ICP analysis).
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC methods using a C18 column and 0.1% phosphoric acid/acetonitrile mobile phase (85:15) resolve D-(-)-citramalic acid (lithium salt) from isomers and impurities. Retention time: 6.8 ± 0.2 minutes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (D₂O) : δ 2.65 (dd, J = 15.3 Hz, 1H, CH₂), 2.48 (dd, J = 15.3 Hz, 1H, CH₂), 1.42 (s, 3H, CH₃).
-
Lithium Content : Inductively Coupled Plasma (ICP) analysis confirms 4–9% lithium (w/w), consistent with the formula C₅H₈O₅·xLi.
Industrial and Research Applications
Q & A
Basic Research Questions
Q. What is the role of D-(-)-Citramalic Acid (lithium salt) in bacterial metabolism?
- Answer : D-(-)-Citramalic Acid (lithium salt) is a biochemical intermediate in anaerobic glutamate metabolism via the methylaspartate pathway in Clostridium tetanomorphum . It also participates in isoleucine biosynthesis in Leptospira interrogans through citramalate synthase activity . To study its role, researchers can use gene knockout models (e.g., cimA deletion) combined with metabolomic profiling (GC-MS or LC-MS/MS) to track pathway disruptions .
Q. How is D-(-)-Citramalic Acid synthesized, and what methods ensure enantiomeric purity?
- Answer : The compound is synthesized enzymatically for high enantiomeric specificity, as chemical routes risk racemization. Enzymatic methods using citramalate synthase (e.g., from Methanococcus jannaschii) catalyze pyruvate and acetyl-CoA condensation to yield (R)-citramalate . Purity is validated via chiral HPLC or polarimetry ([α]D = -19.0±2.0° in 1 M HCl) .
Q. What are the stability considerations for D-(-)-Citramalic Acid (lithium salt) under laboratory conditions?
- Answer : The compound is stable at 2–8°C in powder form but degrades under extreme pH or temperatures. For long-term storage, solutions in PBS (pH 7.2) should be aliquoted and stored at -20°C to avoid freeze-thaw cycles . Stability assays using accelerated aging (e.g., 40°C/75% RH) coupled with HPLC monitoring are recommended .
Advanced Research Questions
Q. How can researchers address batch-to-batch variability in D-(-)-Citramalic Acid (lithium salt) for sensitive assays?
- Answer : Variability arises from differences in salt content (e.g., lithium counterion), residual solvents, or impurities. Request certificates of analysis (COA) with ≥95% purity (GC), ICP-MS for lithium quantification, and solubility validation in target buffers (e.g., PBS). For cell-based assays, TFA removal (<1%) via peptide content analysis may be necessary .
Q. What experimental designs are suitable for studying D-(-)-Citramalic Acid’s role in bacterial growth inhibition?
- Answer : Dose-response assays with bacterial cultures (e.g., E. coli or Clostridium spp.) under anaerobic conditions can quantify growth inhibition. Measure optical density (OD600) and ATP levels (luciferase assays) to correlate metabolic disruption . Pair this with transcriptomic analysis (RNA-seq) of tricarboxylic acid (TCA) cycle genes to identify regulatory mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
